Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17852992
InChI: InChI=1S/C10H12O2S/c1-3-12-10(11)5-4-9-8(2)6-7-13-9/h4-7H,3H2,1-2H3/b5-4+
SMILES:
Molecular Formula: C10H12O2S
Molecular Weight: 196.27 g/mol

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate

CAS No.:

Cat. No.: VC17852992

Molecular Formula: C10H12O2S

Molecular Weight: 196.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate -

Specification

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
IUPAC Name ethyl (E)-3-(3-methylthiophen-2-yl)prop-2-enoate
Standard InChI InChI=1S/C10H12O2S/c1-3-12-10(11)5-4-9-8(2)6-7-13-9/h4-7H,3H2,1-2H3/b5-4+
Standard InChI Key YXIUKGXIXIVQPR-SNAWJCMRSA-N
Isomeric SMILES CCOC(=O)/C=C/C1=C(C=CS1)C
Canonical SMILES CCOC(=O)C=CC1=C(C=CS1)C

Introduction

Synthesis

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate can be synthesized through standard esterification or condensation reactions. A common approach involves:

  • Reacting 3-methylthiophene-2-carboxaldehyde with ethyl acetate or its derivatives.

  • Catalyzing the reaction with a base or acid to promote the formation of the ester linkage.

This process often employs mild conditions to ensure the preservation of the thiophene ring's integrity.

Physical and Chemical Characteristics

CharacteristicDetails
Physical StateTypically a liquid or low-melting solid
SolubilitySoluble in organic solvents like ethanol, methanol, and acetone
Boiling PointApprox. 250–300°C (estimated based on similar compounds)
ReactivityReacts with nucleophiles due to the electron-deficient ester group

The compound's conjugated system and thiophene ring make it suitable for applications requiring electron-rich aromatic systems.

Applications

  • Pharmaceuticals:

    • The thiophene moiety is often found in bioactive molecules, making this compound a potential precursor for drug synthesis.

    • It may act as a scaffold for anti-inflammatory or antimicrobial agents.

  • Material Science:

    • Thiophene derivatives are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers.

    • The conjugated double bond enhances its electronic properties.

  • Agrochemicals:

    • Esters similar to this compound are employed as intermediates in the production of pesticides and herbicides.

Spectroscopic Data

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate can be characterized using various spectroscopic techniques:

TechniqueObservations
NMR (Proton and Carbon)Peaks corresponding to the ethyl group (CH3CH_3, CH2CH_2), thiophene ring, and vinyl protons.
IR SpectroscopyStrong absorption around 1700 cm1^{-1} for the ester carbonyl group; peaks for C=C stretching vibrations.
Mass Spectrometry (MS)Molecular ion peak at m/z=196m/z = 196, confirming molecular weight.

These methods help confirm its structure and purity.

Biological Implications

Although specific biological activity for this compound has not been extensively documented, related thiophene-based esters exhibit:

  • Antimicrobial properties due to their ability to disrupt microbial cell membranes.

  • Potential as enzyme inhibitors, targeting specific metabolic pathways in pathogens.

Further studies are needed to explore its pharmacological potential.

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